molecular formula C23H23ClFN5OS B2600800 5-((4-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898368-06-4

5-((4-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2600800
CAS RN: 898368-06-4
M. Wt: 471.98
InChI Key: YHQKNDTYMFCGLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The presence of the chlorophenyl and fluorophenyl groups may influence the overall shape and properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not specified in the available literature. These properties would likely be influenced by the structure and functional groups of the molecule .

Scientific Research Applications

Synthesis and Antimicrobial Activities

The research conducted by Bektaş et al. (2007) involved the synthesis of novel 1,2,4-triazole derivatives, including compounds with structures similar to the target molecule. These compounds were synthesized from ester ethoxycarbonylhydrazones and primary amines, demonstrating good to moderate antimicrobial activities against various test microorganisms (Bektaş et al., 2007).

Antagonist Activity and Structural Analyses

Another study highlighted the synthesis of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, tested for 5-HT2 and alpha 1 receptor antagonist activity. Among these, certain compounds exhibited potent 5-HT2 antagonist activity, greater than known antagonists, indicating their potential in treating disorders related to the central nervous system (Watanabe et al., 1992).

Cytotoxic Agents

Gündoğdu et al. (2017) designed and synthesized compounds as cytotoxic agents, characterized by various analytical techniques. Their structural determination was achieved via synchrotron X-ray powder diffraction. The study provides insights into the crystal structures, potentially guiding the development of novel cancer therapies (Gündoğdu et al., 2017).

Neuroleptic Activity

Cascio et al. (1989) explored the neuroleptic activity of 4-aryl-5-[omega-(4-aryl-1-piperazinyl)alkyl]-2(3H)-oxazolones, with several compounds showing significant activity and low extrapyramidal side effects. This research suggests the therapeutic potential of similar structures in psychiatric medicine (Cascio et al., 1989).

Anti-inflammatory and Analgesic Properties

Tozkoparan et al. (2004) synthesized derivatives with anti-inflammatory and analgesic properties. Their study demonstrated that certain compounds exhibited high and dose-dependent activity without inducing gastric lesions, highlighting the potential for developing new pain management and anti-inflammatory drugs (Tozkoparan et al., 2004).

properties

IUPAC Name

5-[(4-chlorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClFN5OS/c1-2-19-26-23-30(27-19)22(31)21(32-23)20(15-3-5-16(24)6-4-15)29-13-11-28(12-14-29)18-9-7-17(25)8-10-18/h3-10,20,31H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQKNDTYMFCGLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCN(CC4)C5=CC=C(C=C5)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.